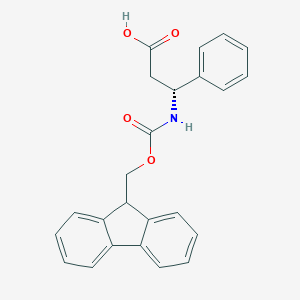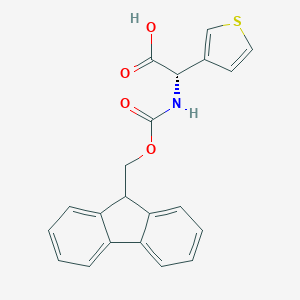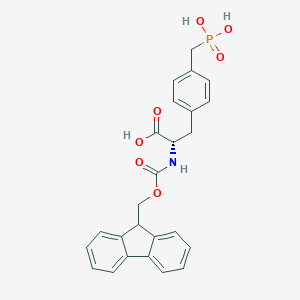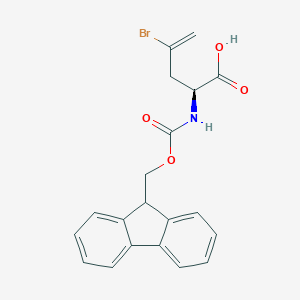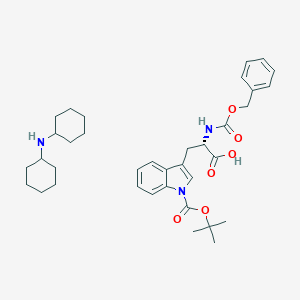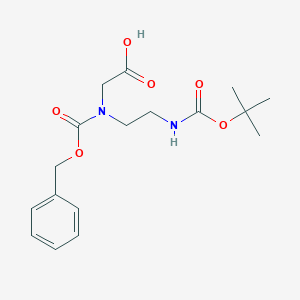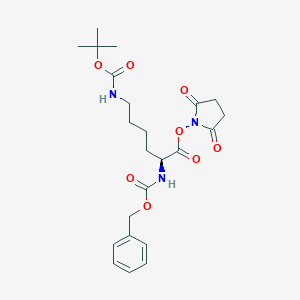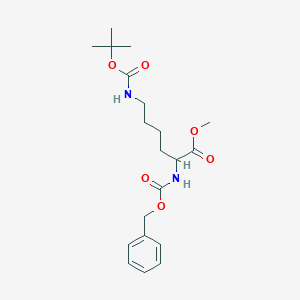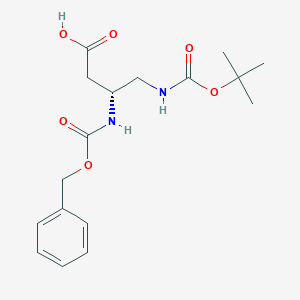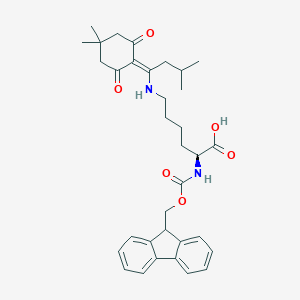
Fmoc-Lys(IvDde)-OH
Overview
Description
Fmoc-Lys(IvDde)-OH is a type of FMOC (9H-fluoren-9-ylmethoxycarbon) and N-IVDDE (1- (4,4-Dimethyl-2,6-dioxo-cyclohexylidene)-3-methyl-butyl) double protected amino acid (lysine). It is important during peptide manufacturing . It is especially useful for preparing peptides selectively modified on the Lys sidechain, such as peptides labeled peptides, PEGylated peptides or peptides cyclized through the Lys sidechain .
Synthesis Analysis
This compound is a novel tool for the synthesis of branched, cyclic and modified peptides by Fmoc SPPS. Following the introduction of this building block, the Fmoc group can be removed by treatment with piperidine in DMF enabling chain extension on the lysine side chain .Molecular Structure Analysis
This orthogonally-protected lysine derivative is based on the hindered Dde variant ivDde. It has very similar chemical properties to Fmoc-Lys (Dde)-OH, except that the side-chain ivDde group is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains .Chemical Reactions Analysis
The ivDde protective group possesses higher orthogonality regarding Boc and Fmoc in comparison to Dde . The side chain protecting group ivDde on Lysine is stable to piperidine/DMF and TFA but would be easily removed by hydrazine/DMF solution, which enables the side-chain protecting groups of other amino acid residues keep untouched when deprotecting this group .Physical And Chemical Properties Analysis
This compound is a white to slightly yellow to beige powder . It has an empirical formula of C34H42N2O6 and a molecular weight of 574.71 .Scientific Research Applications
Synthesis of End N-Ivdde Protected Amino Acid : Fmoc-Lys(Ivdde)-OH was synthesized using Ivdde as a protecting group for the end amido of amino acid. The structures were confirmed by various spectroscopic methods, indicating its potential for specific peptide synthesis applications (Li Zhan-xiong, 2009).
Supramolecular Gels Based on Amino Acids : Fmoc-Lys(FMOC)-OH, a positively charged amino-acid, was studied for its use in supramolecular hydrogels. These materials are of interest due to their inherent biocompatible and biodegradable properties. The study focused on the antimicrobial activity of these gels, enhanced by incorporation of colloidal and ionic silver (Alexandra Croitoriu et al., 2021).
Efficient Peptide Ligation Using Azido-Protected Peptides : Fmoc–Lys–OH was modified to azido peptide for peptide condensation through the Ag+-free thioester method. This approach allowed for efficient and side reaction-free peptide ligation, demonstrating the versatility of this compound in peptide modification techniques (H. Katayama et al., 2008).
Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH : This study involved the synthesis of a compound using Fmoc-L-Lys(Boc)-OH, demonstrating the potential for creating novel polypeptides. The research aimed to improve the synthetic methods of polypeptides for medical applications (Zhao Yi-nan & Melanie Key, 2013).
Stability of 5(6)-Carboxyfluorescein in Microwave-Assisted Synthesis : The study described the synthesis of a 5(6)-carboxyfluorescein-labelled Lys(Dde)-Gly-Wang resin. This work is crucial for understanding the stability of fluorescent labels under microwave conditions used in glycopeptide synthesis (R. Kowalczyk et al., 2009).
Merrifield Peptide Synthesis Studied by Raman Spectroscopy : This research followed the synthesis of a peptide using Fmoc as the N-α-protecting group, shedding light on the secondary structures influenced by Fmoc groups in peptides (B. Larsen et al., 1993).
Use of Fmoc‐Lys(Pac)‐OH in Preparation of Insulin Analogs : Fmoc‐Lys(Pac)‐OH was used in the synthesis of novel semisynthetic insulin analogs, illustrating its application in the production of therapeutic peptides (L. Žáková et al., 2007).
Mechanism of Action
Target of Action
Fmoc-Lys(IvDde)-OH is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary target of this compound is the peptide chain that is being synthesized. The role of this compound is to add a lysine residue to the peptide chain in a controlled manner .
Mode of Action
This compound is an orthogonally-protected lysine derivative based on the hindered Dde variant ivDde . It has very similar chemical properties to Fmoc-Lys(Dde)-OH, except that the side-chain ivDde group is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains . This compound is used in Fmoc solid-phase peptide synthesis (SPPS), where the Fmoc group is removed under basic conditions, allowing the free amine to react with the next activated amino acid .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in protein synthesis and modification. The ivDde protecting group can be selectively removed, leaving the peptide on resin and the remaining side chain protecting groups intact . This allows for the selective modification of the ε-lysine amino group .
Result of Action
The result of the action of this compound is the incorporation of a lysine residue into a peptide chain in a controlled manner. This allows for the synthesis of complex peptides with specific sequences and modifications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Fmoc removal and subsequent peptide bond formation can be affected by the pH, temperature, and solvent used in the reaction . Additionally, the stability of the ivDde protecting group can be influenced by the presence of other functional groups in the peptide chain .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-Lys(IvDde)-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins. The compound’s localization or accumulation may also be affected .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJUCZESVFWSO-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454104 | |
| Record name | (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204777-78-6 | |
| Record name | (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-Lys(ivDde)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



